

Application Notes and Protocols: Teslascan in Cellular and Molecular Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Teslascan, the brand name for mangafodipir trisodium (MnDPDP), is a paramagnetic contrast agent that has proven to be a valuable tool in cellular and molecular imaging research.[1][2] Although originally developed for clinical magnetic resonance imaging (MRI) of the liver and pancreas, its unique properties have been leveraged for a wide range of preclinical applications.[3][4] The core of **Teslascan**'s functionality lies in its in vivo dissociation, which releases paramagnetic manganese ions (Mn²+).[2] These ions are taken up by various cell types, particularly excitable cells such as neurons and cardiomyocytes, through voltage-gated calcium channels.[2][5] This selective uptake leads to a shortening of the T1 relaxation time, resulting in enhanced signal intensity on T1-weighted MRI scans. This phenomenon, known as Manganese-Enhanced MRI (MEMRI), allows for the visualization and functional assessment of cellular activity and tissue viability.[2][5]

Beyond its role as an imaging agent, mangafodipir and its metabolites exhibit potent antioxidant properties, mimicking the activity of mitochondrial superoxide dismutase (MnSOD). [2][6] This dual functionality positions **Teslascan** as a theranostic agent, with potential applications in cytoprotection against oxidative stress in various disease models.[2]

These application notes provide an overview of the key applications of **Teslascan** in cellular and molecular imaging, complete with detailed experimental protocols and quantitative data to guide researchers in their study design.



Principle of Action

The utility of **Teslascan** in cellular and molecular imaging is based on the following key principles:

- In Vivo Dissociation: Following intravenous administration, the mangafodipir complex dissociates, releasing Mn²⁺ ions.[2]
- Cellular Uptake: Mn²⁺ ions are transported into cells, primarily through voltage-gated calcium channels, acting as a calcium analog.[2][5] This uptake is dependent on cellular activity, with more active cells accumulating higher concentrations of Mn²⁺.
- Paramagnetic Properties: Mn²⁺ is a paramagnetic ion that significantly reduces the T1 relaxation time of water protons in its vicinity.[7]
- MRI Signal Enhancement: The shortening of T1 relaxation time leads to a brighter signal on T1-weighted MRI images, allowing for the visualization of areas with Mn²⁺ accumulation.[7]

This activity-dependent uptake allows researchers to non-invasively map cellular function and viability in various tissues.

Key Applications

Teslascan has been successfully employed in a variety of research applications, including:

- Functional Neuroimaging: Mapping neuronal activity and tracing neuronal tracts in the central nervous system.[8][9]
- Cardiovascular Imaging: Assessing myocardial viability and function, particularly in models of ischemia-reperfusion injury.[1][10]
- Oncology Research: Differentiating between healthy and cancerous tissues and monitoring tumor response to therapy.[3][11]
- Cellular Viability Assessment: Identifying viable tissues based on the uptake of Mn²⁺ by metabolically active cells.



 Cytoprotection Studies: Investigating the antioxidant effects of mangafodipir in models of oxidative stress.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing **Teslascan** for cellular and molecular imaging.

Table 1: Myocardial T1 Relaxation Time Reduction with Different Manganese-Based Contrast Agents[1]

Contrast Agent	Dose (µmol/kg)	Time Post-Injection (min)	Myocardial T1 Reduction (%)
Mangafodipir	44	40	12.8 ± 3.4
MnCl ₂	22	20	29.4 ± 5.1
EVP1001-1	22	20	28.0 ± 4.4

Table 2: Pancreatic Signal Enhancement in Rats with Different Manganese Contrast Agents[12]

Contrast Agent	Dose (µmol/kg)	Glucose Challenge	Saline Challenge
Mangafodipir	125	Similar Enhancement	Similar Enhancement
Mn gluconate	100	Similar Enhancement	Similar Enhancement
Mn chloride	100	Similar Enhancement	Similar Enhancement

Table 3: T1 Values in Myocardium of Healthy Volunteers and MI Patients Post-Mangafodipir Administration[10]



Myocardial Region	T1 Value (ms)
Healthy Control	859 ± 36
Remote Non-Infarcted	835 ± 28
Peri-Infarct	1007 ± 31
Infarcted	1157 ± 74

Table 4: Quantitative Analysis of Tumor-to-Liver Contrast in Rat Liver Tumors with Mn-DPDP-Enhanced MRI[11]

Parameter	Formula
Tumor-to-Liver Contrast (ΔT/L)	(postcontrast Sltumor/Slliver) - (precontrast Sltumor/Slliver)

Experimental Protocols

In Vivo Manganese-Enhanced MRI (MEMRI) for Myocardial Viability Assessment in a Rat Model of Myocardial Infarction

This protocol is adapted from a study assessing myocardial viability using mangafodipirenhanced MRI.[1]

Materials:

- Mangafodipir (**Teslascan**)
- Anesthetic (e.g., isoflurane)
- MRI scanner (e.g., 7T)
- Catheter for intravenous injection
- Animal monitoring equipment



Procedure:

- Animal Preparation: Anesthetize the rat according to approved institutional protocols.
- Baseline MRI: Acquire baseline T1-weighted and cine MRI sequences of the heart.
- Contrast Agent Administration: Administer mangafodipir intravenously at a dose of 44 µmol/kg.
- Post-Contrast MRI: Acquire T1 mapping sequences at 40 minutes post-injection to assess myocardial T1 shortening. Repeat cine acquisitions.
- Image Analysis: Compare pre- and post-contrast T1 values to quantify myocardial enhancement. Delineate areas of viable and infarcted myocardium based on the degree of T1 reduction.

In Vitro Cellular Uptake Assay in Cancer Cell Lines

This protocol provides a general framework for assessing the uptake of **Teslascan**-derived manganese in cultured cancer cells.

Materials:

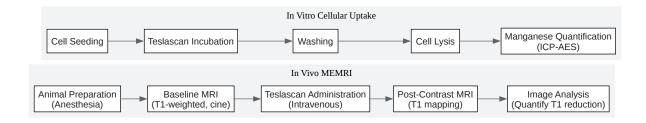
- Human cancer cell line (e.g., HT-29 colon adenocarcinoma)[13]
- Complete cell culture medium (e.g., DMEM with 10% FBS)[13]
- Mangafodipir (Teslascan)
- Phosphate-buffered saline (PBS)
- Inductively coupled plasma atomic emission spectroscopy (ICP-AES) or similar instrument for manganese quantification.
- Cell counting equipment

Procedure:



- Cell Seeding: Seed cells in a multi-well plate at a density of 2 x 10⁶ cells per well and allow them to adhere overnight.[13]
- Treatment: Remove the culture medium and incubate the cells with fresh medium containing a defined concentration of mangafodipir (e.g., 75 μg/mL) for a specified time (e.g., 1 hour).
 [13] Include untreated control wells.
- Washing: After incubation, remove the treatment medium and wash the cells thoroughly with PBS to remove any extracellular mangafodipir.
- Cell Lysis: Lyse the cells using an appropriate method (e.g., acid digestion).
- Manganese Quantification: Determine the intracellular manganese concentration using ICP-AES.
- Data Normalization: Normalize the manganese content to the cell number in each well.

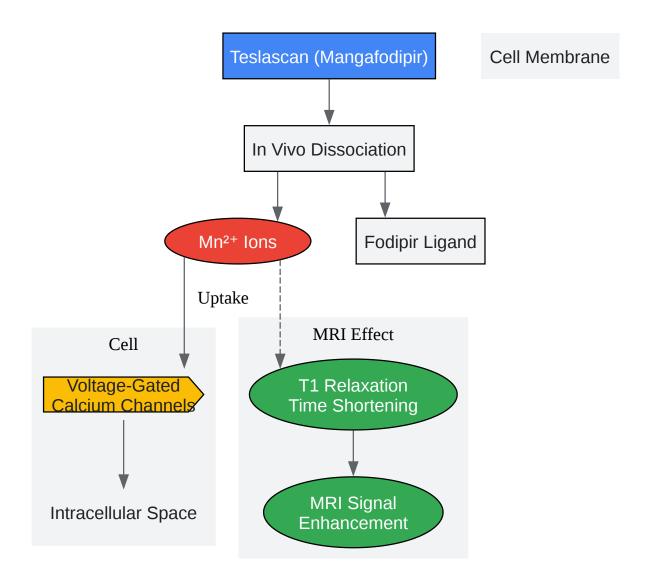
Visualizations



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Caption: Experimental workflows for in vivo MEMRI and in vitro cellular uptake studies using **Teslascan**.

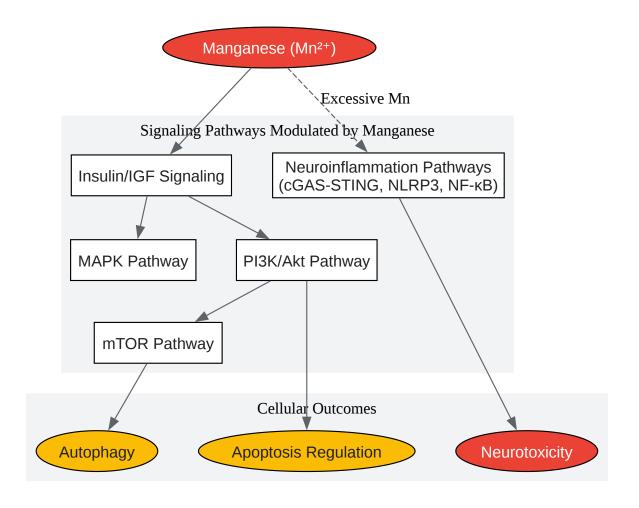




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Caption: Mechanism of action of **Teslascan** for MRI contrast enhancement.





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Caption: Signaling pathways potentially influenced by intracellular manganese accumulation.[6] [14][15]

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Methodological & Application





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